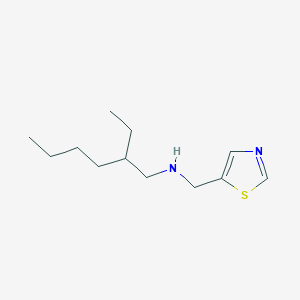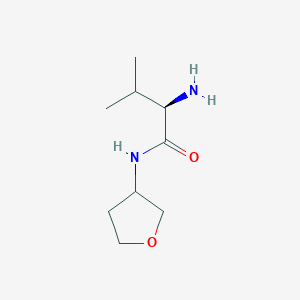
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a hexahydroisoindole dione core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Preparation Methods
The synthesis of 2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by a series of reactions with methane sulfonic acid, ammonia methanol, and hydrobromic acid . This multi-step process yields the desired compound with a high degree of purity and efficiency. Industrial production methods often involve scaling up these reactions while ensuring safety and environmental compliance.
Chemical Reactions Analysis
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Scientific Research Applications
2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in neuropharmacology, due to its interaction with neurotransmitter systems.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It primarily affects neurotransmitter systems by modulating the release and reuptake of monoamines such as serotonin, dopamine, and norepinephrine. This modulation occurs through binding to transporter proteins and receptors, influencing synaptic transmission and neuronal activity .
Comparison with Similar Compounds
Compared to similar compounds like 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB), 2-(2-Aminopropyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exhibits unique properties. While 5-APB and 6-APB are known for their psychoactive effects and interaction with monoamine transporters, this compound has a distinct chemical structure that may result in different pharmacological profiles and applications .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H16N2O2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,7-9H,4-6,12H2,1H3 |
InChI Key |
MUWFYSWMRNRHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC=CCC2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)




![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)

![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)
